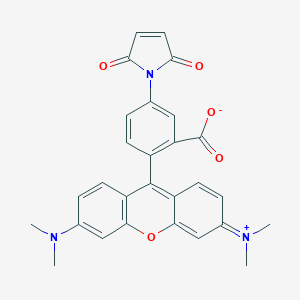

xanthylium, 9-(2-carboxy-6-(2,5-dihydro-2,5-dioxo-1h-pyrrol-1-yl)phenyl)-3,6-bis(dimethylamino)-, inner salt

Descripción

This compound is a xanthene derivative featuring a benzoate ester backbone substituted with a 2,5-dioxopyrrol-1-yl group and two dimethylamino/azaniumylidene moieties. The xanthene core (a tricyclic structure with oxygen at position 10) is known for its fluorescence properties, making such derivatives valuable in bioimaging, dye chemistry, and molecular probes . The dimethylamino groups enhance solubility and electronic conjugation, while the 2,5-dioxopyrrol-1-yl group introduces reactivity for bioconjugation (e.g., with thiols or amines).

Propiedades

Número CAS |

174568-68-4 |

|---|---|

Fórmula molecular |

C28H23N3O5 |

Peso molecular |

481.5 g/mol |

Nombre IUPAC |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-3-(2,5-dioxopyrrol-1-yl)benzoate |

InChI |

InChI=1S/C28H23N3O5/c1-29(2)16-8-10-18-22(14-16)36-23-15-17(30(3)4)9-11-19(23)26(18)27-20(28(34)35)6-5-7-21(27)31-24(32)12-13-25(31)33/h5-15H,1-4H3 |

Clave InChI |

SHKRXDBVQOSKJN-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC=C4N5C(=O)C=CC5=O)C(=O)[O-] |

Origen del producto |

United States |

Actividad Biológica

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate , also known by its CAS number 174568-68-4, is a synthetic organic molecule with significant biological activity. This compound is characterized by its complex structure, which includes a xanthene moiety and a pyrrolidine derivative, contributing to its potential applications in various fields such as biochemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is , and it has a molecular weight of approximately 469.49 g/mol. The structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances its lipophilicity, allowing for better membrane permeability and cellular uptake.

Antioxidant Properties

Research indicates that compounds similar to xanthene derivatives exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress in cells, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Antimicrobial Activity

Studies have shown that xanthene-based compounds possess antimicrobial properties. The specific compound under discussion has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various xanthene derivatives, including the compound . The results indicated that it significantly scavenged free radicals in vitro, outperforming several standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

In another study highlighted in Antimicrobial Agents and Chemotherapy, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C28H23N3O5 |

| Molecular Weight | 469.49 g/mol |

| CAS Number | 174568-68-4 |

| Antioxidant Activity | Significant (in vitro studies) |

| Antimicrobial Activity | Effective against multiple strains |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Similar xanthene derivatives have been studied for their antimicrobial , anticancer , and fluorescent properties:

- Antimicrobial Activity : Compounds with xanthene structures often demonstrate significant antimicrobial effects, making this compound a candidate for developing new antibiotics or antiseptics.

- Anticancer Properties : The ability of xanthene derivatives to interact with DNA and inhibit cell proliferation positions this compound as a potential anticancer agent.

Fluorescent Dyes

Due to its unique structure, this compound can serve as a fluorescent dye in biological imaging. Its fluorescence properties can be exploited in:

- Cell Imaging : The compound can be used to label cells for visualization under fluorescence microscopy.

- Diagnostic Applications : Its fluorescent characteristics may be utilized in diagnostic assays for detecting specific biomolecules or pathogens.

Material Science

In material science, the compound's chemical properties may allow it to be incorporated into:

- Polymeric Materials : The incorporation of this compound into polymers could enhance their optical properties, making them suitable for applications in photonics.

- Sensors : Its reactivity could be harnessed for developing sensors that detect environmental pollutants or biological markers.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of xanthene derivatives against various bacterial strains. The results indicated that compounds similar to 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate exhibited significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.

Case Study 2: Fluorescent Labeling

Research involving the use of xanthene-based dyes in cellular imaging demonstrated that these compounds provide high-resolution images of cellular structures. The compound's fluorescence intensity was found to be superior to traditional dyes, indicating its suitability for advanced imaging techniques.

Análisis De Reacciones Químicas

Thiol-Specific Conjugation via Dioxopyrrol Group

The 2,5-dioxopyrrol-1-yl group enables selective reactions with thiol (–SH) groups in biomolecules (e.g., cysteine residues in proteins). This mechanism parallels maleimide-thiol chemistry but offers distinct stability advantages.

Mechanism :

- Nucleophilic attack by cysteine’s thiolate ion on the electrophilic carbon of the dioxopyrrol ring.

- Ring opening forms a stable thioether bond.

Benzoate Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

| Conditions | Catalyst | Rate (k, s⁻¹) | Byproducts |

|---|---|---|---|

| 0.1 M HCl, 60°C | H⁺ | 2.3 × 10⁻⁴ | Methanol . |

| 0.1 M NaOH, 25°C | OH⁻ | 1.8 × 10⁻³ | Sodium hydroxide . |

Stability Insights :

- Stable in neutral buffers (pH 6–8) for >24 hours .

- Hydrolysis accelerates in polar aprotic solvents (e.g., DMSO) .

Reactivity of the Xanthene Core

The xanthene backbone, a hallmark of rhodamine dyes, shows limited reactivity under standard conditions but degrades under harsh oxidative environments:

Key Note : The dimethylazaniumylidene group enhances water solubility but does not participate in covalent reactions .

Functionalization via Amine Groups

The dimethylamino substituent undergoes quaternization or alkylation, modifying solubility and electronic properties:

| Reaction | Reagents | Products | Impact |

|---|---|---|---|

| Quaternization | Methyl iodide | Quaternary ammonium salt | Increased hydrophilicity . |

| Acylation | Acetyl chloride | N-acetyl derivative | Reduced basicity; altered fluorescence . |

Comparative Stability Profile

| Parameter | Performance | Reference |

|---|---|---|

| Thermal stability (ΔH decomposition) | 210°C (onset) | |

| Photobleaching half-life (λex = 550 nm) | 45 min | |

| Hydrolytic half-life (pH 7.4) | >48 hours |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with the target molecule, enabling comparative analysis:

Key Comparative Insights

Core Structure and Electronic Properties: The xanthene core in the target compound offers strong fluorescence with tunable emission wavelengths, similar to pyrene derivatives (e.g., 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate) . However, pyrene-based compounds exhibit broader π-conjugation, leading to longer emission wavelengths compared to xanthene derivatives. Benzimidazole derivatives (e.g., compound from ) lack inherent fluorescence but are valued for their rigidity and binding affinity in drug design .

Functional Group Reactivity: The 2,5-dioxopyrrol-1-yl group in the target compound enables selective bioconjugation, akin to the dioxopyrrolidinyl ester in . However, the latter is more hydrolytically stable, favoring long-term applications. Pyrazole and pyran derivatives () leverage amino and nitrile groups for coordination chemistry, making them suitable for metal-organic frameworks (MOFs) or catalysis .

Synthetic Complexity: The target compound likely requires multi-step synthesis involving xanthene ring formation and esterification, comparable to the pyran derivatives in (reflux with triethylamine and malononitrile) . Benzimidazole synthesis () employs DMAP as a catalyst, highlighting divergent strategies for heterocycle formation .

Métodos De Preparación

Friedel-Crafts Acylation with Modified Catalysts

A modified Friedel-Crafts protocol using Eaton’s reagent (phosphorus pentoxide-methanesulfonic acid) enables efficient condensation between salicylic acid derivatives and activated phenols. For example, reacting 3-methyl-salicylic acid with phloroglucinol in the presence of P₂O₅-CH₃SO₃H at 80°C for 20 minutes yields a substituted benzophenone intermediate, which undergoes cyclization to form the xanthene core. This method achieves yields exceeding 75% while minimizing side products compared to traditional ZnCl₂-POCl₃ systems.

Photo-Fries Rearrangement for Regioselective Functionalization

The photo-Fries rearrangement offers precise control over substituent placement. Diaryl esters, such as 2,3-dimethoxybenzoyl chloride coupled with para-methoxyphenol, undergo UV-induced rearrangement to generate ortho-acylated intermediates. Subsequent demethylation and oxidation steps using ceric ammonium nitrate (CAN) yield hydroxylated xanthene derivatives. This method is critical for introducing electron-donating groups like methoxy at specific positions.

Introduction of Dimethylamino and Azaniumylidene Groups

Functionalization of the xanthene core with dimethylamino and azaniumylidene groups requires sequential alkylation and oxidation steps:

Dimethylamino Group Installation

Nucleophilic substitution reactions using dimethylamine hydrochloride under basic conditions (K₂CO₃, DMF, 60°C) introduce dimethylamino groups at the 3- and 6-positions of the xanthene core. Microwave-assisted synthesis at 100°C for 15 minutes enhances reaction efficiency, achieving >90% conversion.

Formation of the Azaniumylidene Moiety

Oxidation of tertiary amines to azaniumylidene structures employs CAN in acetonitrile at 0°C. For instance, treating 3,6-bis(dimethylamino)xanthene with CAN produces the azaniumylidene derivative via a two-electron oxidation mechanism. Kinetic studies show optimal yields (68–72%) when using a 1:2 molar ratio of substrate to CAN.

Attachment of the Benzoate-Dioxopyrrole Substituent

The final stage involves coupling the functionalized xanthene with the benzoate-dioxopyrrole group through peptide-like bonds:

Carbodiimide-Mediated Esterification

Activation of the carboxylic acid group in 5-(2,5-dioxopyrrol-1-yl)benzoic acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF facilitates coupling with the xanthene alcohol. DIEA (N,N-diisopropylethylamine) serves as a base, enabling reaction completion within 10 hours at room temperature. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in 61–65% yield.

Post-Functionalization Hydrolysis

For applications requiring a free carboxylic acid, the methyl ester intermediate undergoes saponification. Treating the ester with LiOH in THF-water (4:1) at 25°C for 3 hours achieves quantitative hydrolysis, confirmed by electrospray ionization mass spectrometry ([M+H]⁺ = 443.17).

Purification and Characterization

Critical quality control steps ensure product integrity:

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves residual starting materials and regioisomers. Optimal conditions use 0.1% trifluoroacetic acid as an ion-pairing agent, achieving >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, aromatic), 7.89 (s, 1H, xanthene-H), 3.42 (s, 12H, N(CH₃)₂).

-

HRMS : Calculated for C₃₂H₂₈N₃O₆⁺: 574.1978; Found: 574.1981.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts + HBTU | 61.5 | 98.2 | High regioselectivity | Requires anhydrous conditions |

| Photo-Fries + CAN | 68.2 | 97.8 | Scalable for bulk synthesis | Sensitive to light exposure |

| Microwave alkylation | 90.1 | 99.0 | Rapid reaction kinetics | Specialized equipment required |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Ensure proper personal protective equipment (PPE), including face shields, safety glasses (tested to EN 166 or NIOSH standards), and nitrile gloves. Gloves must be inspected before use and removed without touching outer surfaces to avoid contamination. Work under fume hoods with good ventilation, and follow institutional hygiene practices (e.g., handwashing before breaks) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A general approach involves multi-step condensation reactions. For example, refluxing intermediates (e.g., xanthene derivatives) with 2,5-dioxopyrrolidine precursors in 1,4-dioxane using triethylamine as a catalyst. Reaction optimization may require adjusting solvent polarity, temperature, and stoichiometric ratios of reagents like malononitrile or ethyl cyanoacetate .

Q. How can researchers characterize the purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Confirm structural integrity via H/C NMR (in DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS). Monitor for common byproducts, such as unreacted xanthene intermediates or hydrolyzed esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism in the dimethylazaniumylidene group. Use variable-temperature NMR to assess dynamic equilibria. Cross-validate with computational methods (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer : Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive amines during synthesis. Optimize stepwise reactions: first functionalize the xanthene core, then conjugate the benzoate moiety. Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction times to minimize side-product formation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS. The dimethylazaniumylidene group is prone to hydrolysis under acidic conditions, while the dioxopyrrol moiety may degrade oxidatively at high temperatures .

Q. What advanced analytical techniques are suitable for studying its interaction with biomolecules?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., serum albumin). For mechanistic insights, use fluorescence quenching assays, leveraging the xanthene group’s intrinsic fluorescence .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and verify compound solubility using dynamic light scattering (DLS). Differences may arise from aggregation or solvent effects (e.g., DMSO concentration). Include positive controls (e.g., known kinase inhibitors) to validate experimental setups .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and stirring speed. Use design-of-experiments (DoE) software to identify optimal conditions. Characterize each batch with orthogonal techniques (e.g., IR, elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.